

An In-depth Technical Guide to (E)-1-bromopent-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-pent-2-ene

Cat. No.: B12366868

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This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nomenclature, physicochemical properties, synthesis, and reactivity.

IUPAC Name and Synonyms

The compound with the chemical structure of a bromine atom attached to the first carbon of a five-carbon chain with a trans-double bond between the second and third carbons is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (E)-1-bromopent-2-ene[1]

This name is derived by identifying the longest carbon chain containing the principal functional group (the double bond), which is a pentene. The positions of the bromine atom and the double bond are indicated by locants, and the stereochemistry of the double bond is designated as (E) for entgegen (opposite), indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Synonyms: This compound is also known by several other names in the literature and chemical catalogs:

- (E)-1-bromo-2-pentene[2]

- (2E)-1-Bromopent-2-Ene[2]
- trans-1-bromo-2-pentene[2][3]
- trans-**1-bromo-pent-2-ene**[2]
- 1-bromo-trans-2-pentene[3]
- 2-Pentene, 1-bromo-, (2E)-[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of (E)-1-bromopent-2-ene is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

Property	Value	Reference
Molecular Formula	C5H9Br	[2][4]
Molecular Weight	149.03 g/mol	[2]
Appearance	Colorless liquid	[2]
Odor	Pungent	[2]
Density	1.26 g/mL at 25 °C	[2][4]
Boiling Point	122 °C	[2][4]
Refractive Index	n _{20/D} 1.4785	[2][4]
CAS Number	7348-71-2	[2]

Synthesis of (E)-1-bromopent-2-ene

(E)-1-bromopent-2-ene is typically synthesized via the allylic bromination of (E)-pent-2-ene using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free radical mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Allylic Bromination of (E)-pent-2-ene

This protocol describes a general procedure for the synthesis of (E)-1-bromopent-2-ene.

Materials:

- (E)-pent-2-ene
- N-bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable inert solvent
- Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp
- Anhydrous sodium sulfate (Na₂SO₄)
- Separatory funnel
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Distillation apparatus

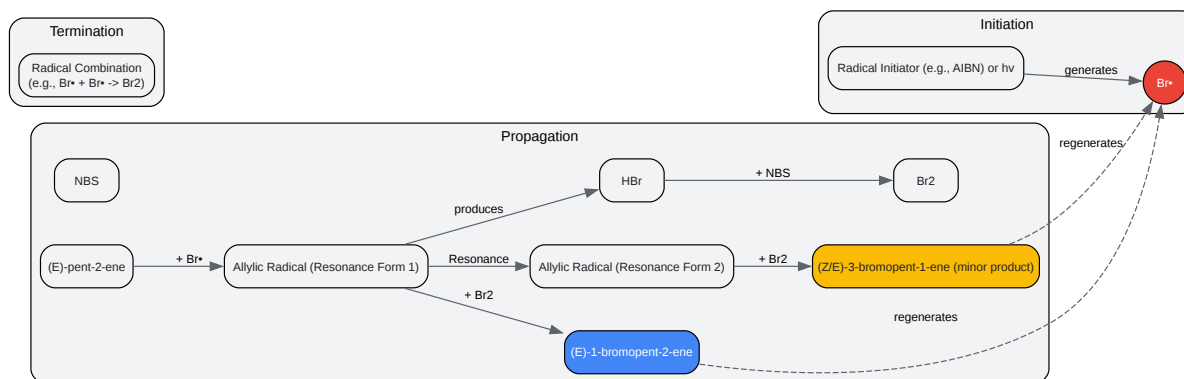
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-pent-2-ene in carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

- Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for a period of time, monitoring the reaction progress by techniques such as TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide which floats on top of the solvent.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-bromopent-2-ene.

Reaction Mechanism and Visualization

The synthesis of (E)-1-bromopent-2-ene proceeds through a radical chain mechanism. The key steps are initiation, propagation, and termination. The propagation steps involve the formation of a resonance-stabilized allylic radical, which can lead to the formation of isomeric products.



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Caption: Radical mechanism for the synthesis of (E)-1-bromopent-2-ene.

Reactivity and Applications in Synthesis

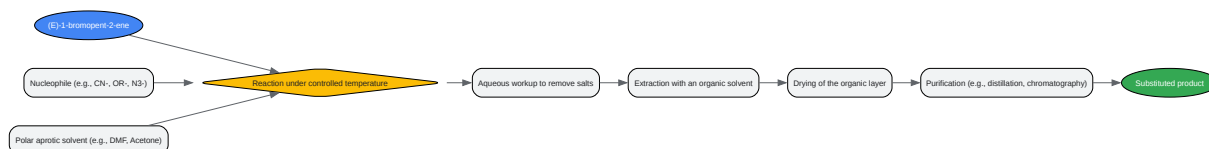
(E)-1-bromopent-2-ene is a versatile building block in organic synthesis due to the presence of two reactive sites: the carbon-bromine bond and the carbon-carbon double bond. It can participate in a variety of reactions, including nucleophilic substitutions and additions to the double bond.

Nucleophilic Substitution Reactions

The primary bromide in (E)-1-bromopent-2-ene is susceptible to nucleophilic attack, making it a good substrate for S_N2 reactions. This allows for the introduction of a wide range of functional groups at the C1 position.

Experimental Protocol: Example of a Nucleophilic Substitution

A detailed experimental protocol for a specific nucleophilic substitution reaction would require a dedicated literature search for a published procedure. However, a general workflow can be outlined.



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Caption: General workflow for a nucleophilic substitution reaction.

Spectral Data for Characterization

The structure of (E)-1-bromopent-2-ene can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry. While a specific spectrum is not provided in the search results, typical chemical shift regions for similar structures can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=C double bond (around 1650-1680 cm⁻¹) and the C-Br bond (in the fingerprint region, typically below 800 cm⁻¹).

Safety Information

(E)-1-bromopent-2-ene is a flammable liquid and can cause eye and respiratory irritation.[2] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from sources of ignition.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

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